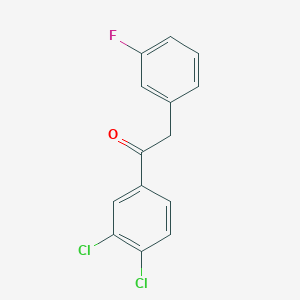
1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Pyrazole is a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The compound you mentioned seems to be a derivative of pyrazole, with additional functional groups attached to the ring.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones . The exact synthesis pathway for your specific compound would depend on the structure and the position of the functional groups.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including NMR, IR, and X-ray crystallography . The exact structure would depend on the positions of the functional groups on the pyrazole ring.Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions, often serving as precursors to pharmaceuticals and agrochemicals . The specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound 4-Methylphenylboronic acid has a molecular weight of 135.956 Da .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Pyrazole derivatives have been identified as potent antiviral agents. For instance, certain indole-based pyrazole compounds have shown inhibitory activity against influenza A and other viruses . The structural similarity suggests that 1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid could be explored for its efficacy against a range of RNA and DNA viruses, potentially offering a new avenue for antiviral drug development.
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives, particularly those related to indole structures, have been demonstrated in various studies . These compounds can be used to reduce inflammation in medical conditions such as arthritis, making them valuable in the development of new anti-inflammatory medications.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial effects. Some derivatives have shown superior activity compared to standard drugs in inhibiting the growth of Leishmania species and Plasmodium berghei, a causative agent of malaria . This suggests that 1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid could be a potential candidate for the treatment of these diseases.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-4-13-12(14(17)18)9-15-16(13)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQCGYUNCCUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



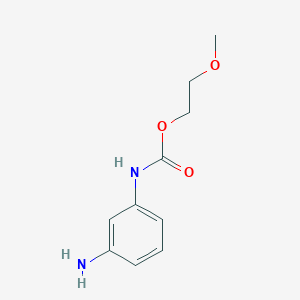
![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)
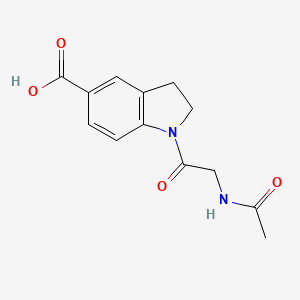
![1-[4-(methoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517487.png)
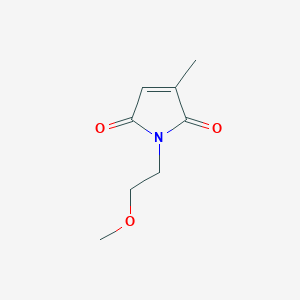
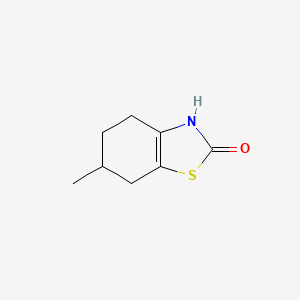
![2-[(aminocarbamothioyl)amino]-N-methylacetamide](/img/structure/B1517494.png)
![4-Bromothieno[3,2-d]pyrimidine](/img/structure/B1517495.png)
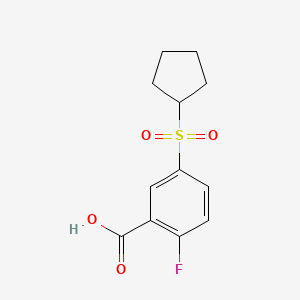
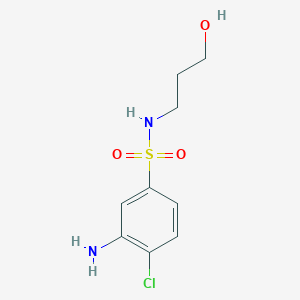
![N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B1517500.png)
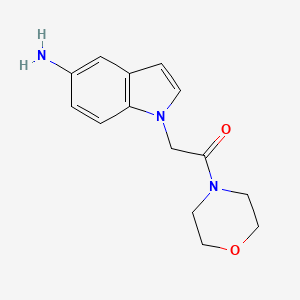
![4-[(3-Methylphenyl)methoxy]benzene-1-sulfonamide](/img/structure/B1517502.png)
